![molecular formula C11H14N4 B1479943 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2098052-99-2](/img/structure/B1479943.png)

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent approaches, cyclocondensation of hydrazine with carbonyl systems, and the use of heterocyclic systems . Another method involves the reaction of a tridentate ligand with a divalent iron salt .

Molecular Structure Analysis

Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

The scaffold moiety of similar compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .

Scientific Research Applications

Novel Synthesis Approaches

Researchers have developed novel synthetic routes to create derivatives of imidazo[1,2-b]pyrazole compounds. For instance, Khalafy et al. (2014) presented a method for synthesizing new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the compound's versatility in organic synthesis (Khalafy, Marjani, & Salami, 2014). Rahmati et al. (2013) developed a one-pot, four-component condensation reaction to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, demonstrating an efficient approach to access a variety of imidazo[1,2-b]pyrazole derivatives (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Antioxidant and Antimicrobial Activities

Derivatives of imidazo[1,2-b]pyrazoles have been investigated for their biological activities. Bassyouni et al. (2012) synthesized and evaluated a series of derivatives for their antioxidant and antimicrobial activities, providing insights into their potential pharmaceutical applications (Bassyouni et al., 2012). The study highlights the compound's potential in contributing to new therapeutic agents.

Applications in Material Science

Imidazo[1,2-b]pyrazole derivatives have also found applications in material science. Lin et al. (2016) explored bis-tridentate iridium(III) phosphors bearing functional 2-phenyl-6-(imidazol-2-ylidene)pyridine and 2-(pyrazol-3-yl)-6-phenylpyridine chelates for efficient OLEDs, indicating the role of these compounds in developing new materials for electronic applications (Lin et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is the divalent iron ion (Fe(II)) . The compound forms a complex with Fe(II), which is characterized by a high-spin state .

Mode of Action

The compound interacts with its target, the Fe(II) ion, through a reaction with a tridentate ligand . This interaction results in the formation of an iron(II) complex .

Biochemical Pathways

It is known that some transition metal complexes can exist in two spin states and can be switched between them under an appropriate external stimulus . This ability is most often found in the iron(II) complexes with the metal ion in the (pseudo)octahedral environment of the nitrogen-containing heterocyclic ligands .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the Fe(II) ion. The formation of the iron(II) complex and the high-spin state of the Fe(II) ion could potentially influence various physical properties, including the magnetic moment, color, dielectric constant, and electrical resistance .

Biochemical Analysis

Biochemical Properties

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific conditions and concentrations used . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors and modifying their activity . This compound also impacts cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, it can interact with DNA and RNA, influencing the transcription and translation processes . These interactions result in changes in gene expression, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and altering metabolite levels . The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and binding affinity to tissue-specific proteins.

Properties

IUPAC Name |

2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-11(2,3)9-8-10-14(5-4-12)6-7-15(10)13-9/h6-8H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTCIPOZBSKPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C=CN(C2=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479860.png)

![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479862.png)

![1-(2-chloroethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479863.png)

![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479864.png)

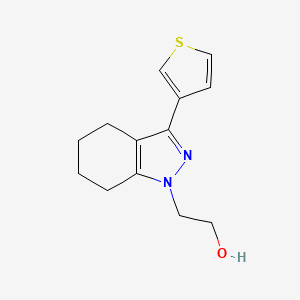

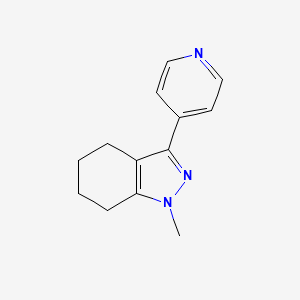

![3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479865.png)

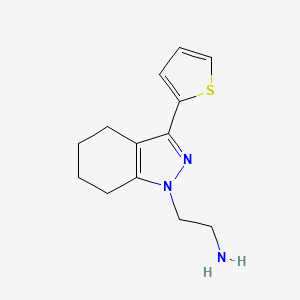

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479868.png)

![1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479870.png)

![1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479872.png)

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479875.png)

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479876.png)

![1-Methyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479882.png)